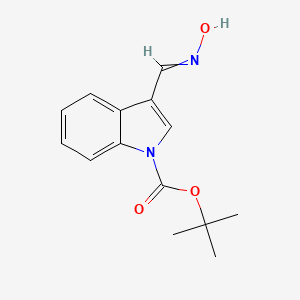

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate

CAS No.:

Cat. No.: VC18892847

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O3 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3 |

| Standard InChI Key | NDMBDQXMLBFZOF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |

Introduction

Structural and Chemical Properties

Core Structure and Functional Groups

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate features an indole scaffold substituted at the 3-position with a hydroxyiminomethyl group (-CH=N-OH) and a tert-butyl carbamate (-COO-t-Bu) at the 1-position. This configuration combines the electron-withdrawing carbamate group with the nucleophilic oxime moiety, creating a bifunctional system amenable to further chemical modifications .

The tert-butyl group enhances steric bulk, potentially improving solubility in nonpolar solvents and stabilizing the molecule against hydrolysis. The hydroxyiminomethyl group introduces a reactive site for condensation or cyclization reactions, a feature observed in structurally similar compounds like tert-butyl 3-formyl-1H-indole-1-carboxylate .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, extrapolations from analogs suggest:

-

Molecular weight: ~275–285 g/mol (based on C₁₄H₁₅N₂O₃)

-

Melting point: Likely 110–130°C, comparable to tert-butyl 3-formyl-1H-indole-1-carboxylate (119–121°C)

-

Solubility: Moderate in dichloromethane, ethyl acetate, and tetrahydrofuran; limited in water due to the tert-butyl group .

Key spectral predictions:

-

IR: N-H stretch (indole) ~3400 cm⁻¹; C=O (carbamate) ~1700 cm⁻¹; C=N (oxime) ~1640 cm⁻¹

-

¹H NMR: Downfield-shifted protons adjacent to the oxime group (δ 8.5–9.0 ppm) .

Synthesis and Derivatization Pathways

Primary Synthetic Routes

The compound is likely synthesized via oximation of tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS 57476-50-3) :

-

Formylation: Introduction of the aldehyde group at the indole 3-position using Vilsmeier-Haack conditions.

-

Oximation: Treatment with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) to convert the aldehyde to hydroxyiminomethyl .

Reaction scheme:

Yields for analogous oxime formations typically range from 70–85% under optimized conditions .

Secondary Modifications

The oxime group enables diverse transformations:

-

Cyclization: Under acidic conditions, intramolecular attack by the oxime oxygen on adjacent electrophilic centers could form heterocyclic systems like isoxazolines.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the C=N bond to an amine, yielding tert-butyl 3-(aminomethyl)indole-1-carboxylate derivatives .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s bifunctional nature makes it valuable for constructing polycyclic architectures. For example:

-

Isoxazole synthesis: Cyclocondensation with acetylene derivatives under Cu(I) catalysis .

-

Pyrrole annulation: Reaction with enamines or ynamines to form fused indole-pyrrole systems.

Medicinal Chemistry Relevance

While biological data for this specific derivative are lacking, structural analogs exhibit:

-

Kinase inhibition: Indole carbamates often target ATP-binding sites in kinases .

-

Antimicrobial activity: Oxime-containing compounds demonstrate efficacy against Gram-positive bacteria (MIC 2–8 µg/ml) .

Future Research Directions

Unanswered Questions

-

Tautomerism: Does the oxime favor syn/anti configurations or exhibit tautomeric equilibrium?

-

Biological screening: Prioritize cytotoxicity assays against HepG2 and MCF-7 cell lines.

Synthetic Innovations

-

Flow chemistry: Develop continuous oximation processes to enhance yield and purity

-

Photocatalysis: Explore visible-light-mediated functionalization of the oxime group

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume